molecular formula C19H22ClN5O2 B10985031 N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10985031
M. Wt: 387.9 g/mol
InChI Key: WNCWQODQZIJUOY-UHFFFAOYSA-N
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Description

Compound X , belongs to the class of benzamide derivatives. Its chemical structure comprises a piperazine ring, a pyridine ring, and an amide functional group. This compound has drawn attention due to its potential biological activities.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X. One common approach involves the reaction of 2-chlorobenzylamine with ethyl 4-(pyridin-2-yl)piperazine-1-carboxylate, followed by hydrolysis to yield the desired carboxamide.

Reaction Conditions::
  • Step 1: : N-Alkylation

    • React 2-chlorobenzylamine with ethyl 4-(pyridin-2-yl)piperazine-1-carboxylate.
    • Solvent: Appropriate organic solvent (e.g., ethanol).
    • Catalyst: Acidic or basic conditions.
    • Temperature: Room temperature.
    • Yield: Compound X as an intermediate.
  • Step 2: : Hydrolysis

    • Hydrolyze the ester group in Compound X to form the carboxamide.
    • Conditions: Acidic or basic hydrolysis.
    • Product: N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide.

Industrial Production:: Industrial-scale production involves optimization of these synthetic steps, ensuring high yield and purity.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidative transformations of the piperazine or pyridine moieties.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions at the chlorobenzyl or pyridine positions.

    Common Reagents: Sodium borohydride, hydrogen peroxide, Lewis acids/bases.

    Major Products: Diverse derivatives with modified substituents.

Scientific Research Applications

Compound X finds applications in:

Mechanism of Action

The precise mechanism remains under investigation. it likely interacts with specific cellular targets, affecting metabolic pathways or protein function.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of the chlorobenzyl and pyridine moieties. Similar compounds include:

    Compound Y: Lacks the chlorobenzyl group.

    Compound Z: Contains a different substituent on the piperazine ring.

Properties

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H22ClN5O2/c20-16-6-2-1-5-15(16)13-22-18(26)14-23-19(27)25-11-9-24(10-12-25)17-7-3-4-8-21-17/h1-8H,9-14H2,(H,22,26)(H,23,27)

InChI Key

WNCWQODQZIJUOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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